Regioisomeric Differentiation: 6-Carboxamide vs. 4-Carboxamide vs. 5-Carboxamide Analogs
The target compound bears the carboxamide at the indole 6-position, while its closest commercially available regioisomer (N-(1H-indol-6-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide, CAS 1574477-57-8) places the amide at the 4-position. In analogous indole carboxamide series, the position of the carboxamide has been shown to dictate target selectivity; for instance, indole-6-carboxamides exhibit preference for HDAC8 and CB2, whereas indole-2-carboxamides act as CB1 allosteric modulators [1]. While direct head-to-head data are lacking for these exact compounds, the class-level inference is that the 6-carboxamide regioisomer is expected to differ in both potency and selectivity profile from the 4-carboxamide variant [1].
| Evidence Dimension | Regioisomeric position of the carboxamide group (6- vs. 4- vs. 2-) |
|---|---|
| Target Compound Data | 6-carboxamide (CAS 1435989-92-6) |
| Comparator Or Baseline | 4-carboxamide regioisomer (CAS 1574477-57-8); 2-carboxamide indoles (CB1 allosteric modulators) |
| Quantified Difference | Not quantified for these exact compounds; class-level SAR data indicate >200-fold selectivity differences between positional isomers for specific targets (e.g., HDAC8 vs. HDAC1/6) . |
| Conditions | Class-level SAR analysis derived from published indole carboxamide datasets [1]. |
Why This Matters
Researchers screening for cannabinoid or HDAC targets must verify regioisomeric purity; substitution with the 4-carboxamide analog would introduce a different target engagement profile.
- [1] Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. J. Med. Chem., 2015. View Source
